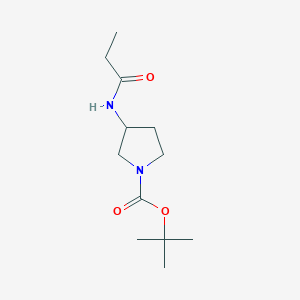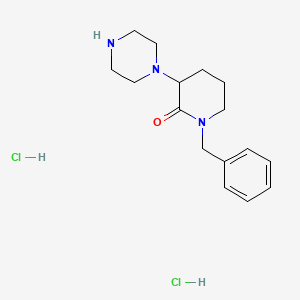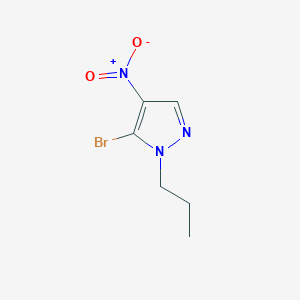![molecular formula C11H15NO2S B1378821 N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1461713-46-1](/img/structure/B1378821.png)
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide
Descripción general
Descripción
“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1461713-46-1 . It has a molecular weight of 225.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 286.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.8±27.9 °C . The index of refraction is 1.570 . The molar refractivity is 59.0±0.4 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Environmental Impact and Metabolism of Related Compounds :
- Chloroacetamide herbicides, which are structurally related to N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide, are studied for their metabolism in liver microsomes and potential carcinogenicity. These studies focus on the metabolic pathways and enzymatic activities involved in the breakdown of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmacological Applications :
- Research on compounds with structural similarities to N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been conducted to explore their potential as anticonvulsants. These studies investigate the molecular features responsible for anticonvulsant activities, providing insights into the pharmacological applications of related compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Synthesis and Structural Analysis :
- Investigations into the synthesis, polarity, and structure of related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies are crucial in understanding the conformational properties and potential applications of these compounds in chemical synthesis (Ishmaeva et al., 2015).
Propiedades
IUPAC Name |
N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZZUTVTYANDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1378739.png)

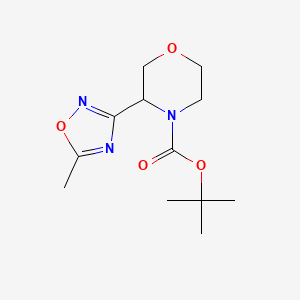
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
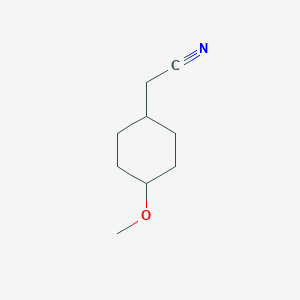
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)


